![molecular formula C11H14N4O2S B11477418 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11477418.png)
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their diverse pharmacological activities and are often found in various medicinal chemistry applications .
Preparation Methods
The synthesis of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4,5-dimethyl-1H-imidazole-2-thione with 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiols .
Scientific Research Applications
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the oxazole ring can participate in hydrogen bonding and other interactions . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-(4,5-dimethyl-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide: This compound also features an imidazole ring but has a thiazole ring instead of an oxazole ring.
4,5-dimethyl-1H-imidazole-2-thione: This is a precursor in the synthesis of the target compound and shares the imidazole ring structure.
N-(5-methyl-1,2-oxazol-3-yl)acetamide: This compound contains the oxazole ring and is another precursor.
The uniqueness of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its combination of both imidazole and oxazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H14N4O2S/c1-6-4-9(15-17-6)14-10(16)5-18-11-12-7(2)8(3)13-11/h4H,5H2,1-3H3,(H,12,13)(H,14,15,16) |
InChI Key |
ZJDJYGYLFCQNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)C |
Origin of Product |
United States |
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